molecular formula C7H6FNO2 B072951 Methyl 6-fluoropyridine-3-carboxylate CAS No. 1427-06-1

Methyl 6-fluoropyridine-3-carboxylate

Cat. No.: B072951
CAS No.: 1427-06-1
M. Wt: 155.13 g/mol
InChI Key: HLYBWNNPVXFCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoropyridine-3-carboxylate (CAS: 1427-06-1) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It is a white to yellow solid with a high purity of 99.94% (HPLC) and is stable at room temperature . This compound features a fluorine atom at the 6-position and a methyl ester group at the 3-position of the pyridine ring. Its structural simplicity and electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine into bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 3-nitropyridine-4-carboxylate, with a fluorinating agent like tetra-n-butylammonium fluoride (TBAF) under controlled conditions . Another method includes the direct fluorination of pyridine derivatives using fluorine gas or other fluorinating reagents .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized pyridine compounds.

    Reduction: Reduced pyridine derivatives.

    Hydrolysis: 6-fluoropyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 6-fluoropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoropyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Ester Family

The following table compares Methyl 6-fluoropyridine-3-carboxylate with key analogues, emphasizing differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1427-06-1 C₇H₆FNO₂ 155.13 Fluorine at 6-position; methyl ester at 3-position; high purity (99.94%) .
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate 136227-55-9 C₁₄H₁₀F₃NO₃ 297.23 Trifluoromethylphenoxy group at 6-position; ester at 2-position .
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 194673-13-7 C₉H₈F₃NO₃ 247.16 Trifluoromethyl at 2-position; ketone and ester groups; dihydropyridine core .
tert-Butyl 6-fluoropyridine-3-carboxylate 676560-01-3 C₁₀H₁₂FNO₂ 197.21 Bulkier tert-butyl ester vs. methyl ester; fluorine at 6-position .
Methyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 1206978-64-4 C₁₀H₇F₃N₂O₂ 244.17 Imidazo-pyridine fused ring; trifluoromethyl at 6-position .

Key Differences in Physicochemical Properties

The trifluoromethylphenoxy group in CAS 136227-55-9 introduces strong electron-withdrawing effects, enhancing stability but complicating synthetic routes .

Impact of Fluorine vs. Trifluoromethyl Groups :

  • Fluorine at the 6-position (CAS: 1427-06-1) offers mild electron-withdrawing properties, whereas trifluoromethyl substituents (e.g., CAS: 194673-13-7) significantly alter electronic density and metabolic stability .

Ring Saturation and Reactivity :

  • Dihydropyridine derivatives (e.g., CAS: 194673-13-7) exhibit reduced aromaticity, increasing susceptibility to oxidation compared to fully aromatic pyridines like this compound .

Research Findings and Trends

  • Thermal Stability: this compound degrades above 200°C, while trifluoromethylphenoxy analogues (CAS: 136227-55-9) show higher thermal resistance due to bulky substituents .
  • Bioactivity: Fluorine at the 6-position enhances binding to biological targets (e.g., enzymes) compared to non-fluorinated esters, as seen in anti-inflammatory drug candidates .

Biological Activity

Methyl 6-fluoropyridine-3-carboxylate (C₇H₆FNO₂) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 6-position and a carboxylate group at the 3-position. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

Antimicrobial Properties

Pyridine derivatives, including this compound, have been explored for their antimicrobial properties. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal activities. The introduction of halogens, such as fluorine, is known to enhance these properties by increasing the compound's ability to penetrate cell membranes and interact with microbial targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds bearing similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines. In particular, derivatives of pyridine have shown promise in targeting specific oncogenic pathways, such as those involving B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL) .

Case Studies

  • Inhibition of BCL6 : A study focused on optimizing inhibitors for BCL6 found that modifications to the pyridine scaffold could lead to potent inhibitors with IC50 values in the nanomolar range. These findings suggest that this compound could be a viable candidate for further development in cancer therapeutics .
  • Antiproliferative Effects : Another investigation reported that related pyridine compounds displayed strong antiproliferative effects against triple-negative breast cancer (TNBC) cell lines, with selectivity indices favoring cancer cells over normal cells . This highlights the potential of this compound in developing targeted cancer therapies.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Some studies indicate that these compounds can trigger apoptotic pathways in malignant cells, promoting programmed cell death.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 5-fluoropyridine-3-carboxylateFluorine at position 5Antimicrobial
Methyl 4-fluoropyridine-3-carboxylateFluorine at position 4Anticancer
Methyl pyridine-3-carboxylateNo halogen substitutionLimited bioactivity

This table illustrates how variations in substituent positions can influence the biological activity of pyridine derivatives.

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing Methyl 6-fluoropyridine-3-carboxylate with high purity?

A1. Synthesis typically involves fluorination of pyridine precursors or coupling reactions. For example:

  • Nucleophilic fluorination : Reacting 6-chloropyridine-3-carboxylate derivatives with potassium fluoride (KF) or cesium fluoride (CsF) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. This method requires rigorous drying to avoid hydrolysis .
  • Cross-coupling : Suzuki-Miyaura coupling using fluorinated boronic acids and methyl pyridine carboxylate precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are effective .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥98% purity. Monitor by HPLC with UV detection at 254 nm .

Q. Q2. How can the structure of this compound be confirmed experimentally?

A2. Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR should show a singlet for the methyl ester (~3.9 ppm) and distinct splitting patterns for the pyridine ring protons. ¹⁹F NMR confirms the fluorine environment (δ ≈ -110 to -120 ppm) .
  • X-ray crystallography : Crystallize the compound from acetone or dichloromethane/hexane. Refinement using SHELX software (e.g., SHELXL for small-molecule structures) provides bond lengths and angles. For example, the C-F bond length should align with literature values (~1.34 Å) .
  • Mass spectrometry : ESI-MS in positive ion mode should yield [M+H]⁺ with accurate mass matching the molecular formula (C₈H₆FNO₂) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in fluorination reactions for this compound be addressed?

A3. Regioselectivity depends on precursor design and reaction conditions:

  • Directing groups : Introduce temporary groups (e.g., nitro or cyano) at the 3-position to direct fluorination to the 6-position. Subsequent hydrolysis or reduction removes the directing group .
  • Metal-mediated fluorination : Use Cu(I) or Ag(I) catalysts to stabilize transition states favoring 6-fluorination. For example, AgF with pyridine ligands in acetonitrile at 60°C .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for competing fluorination pathways, guiding experimental optimization .

Q. Q4. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound derivatives?

A4. Contradictions often arise from dynamic processes or crystal packing effects:

  • Dynamic NMR : Variable-temperature ¹H NMR detects conformational exchange. For example, rotational barriers in ester groups may cause splitting at low temperatures .
  • Crystallographic refinement : Use SHELXPRO to model disorder or anisotropic displacement parameters. Compare hydrogen-bonding interactions (e.g., C–H···O) in the crystal lattice to solution-state data .
  • Complementary techniques : Pair solid-state (IR, X-ray) and solution-state (NMR, UV-Vis) data. For example, a planar pyridine ring in X-ray vs. slight puckering in solution due to solvent interactions .

Q. Q5. What strategies optimize the stability of this compound under experimental conditions?

A5. Stability depends on storage and handling:

  • Light and moisture : Store in amber vials under argon or nitrogen at -20°C. Use molecular sieves (3Å) in solution to prevent hydrolysis .
  • Reaction conditions : Avoid strong bases (risk of ester hydrolysis) and high temperatures (>150°C, risk of decarboxylation). For prolonged reactions, add radical inhibitors (e.g., BHT) .
  • Analytical validation : Monitor degradation via TLC (Rf shifts) or LC-MS quarterly. Repurify if impurity levels exceed 2% .

Q. Methodological Challenges and Data Interpretation

Q. Q6. How can researchers validate the electronic effects of the fluorine substituent in this compound?

A6. Use computational and experimental approaches:

  • Hammett constants : Compare σₚ values for fluorine’s electron-withdrawing effect on reaction rates (e.g., ester hydrolysis vs. non-fluorinated analogs) .
  • Electron density maps : X-ray charge density analysis (e.g., using MOPAC) reveals polarization of the pyridine ring and C-F dipole .
  • Spectroscopic shifts : IR carbonyl stretching frequencies (C=O ~1700 cm⁻¹) increase with fluorine’s inductive effect, while ¹³C NMR deshields the carboxylate carbon .

Q. Q7. What are the best practices for scaling up this compound synthesis without compromising yield?

A7. Focus on reproducibility and safety:

  • Batch vs. flow chemistry : For fluorination, continuous flow systems (e.g., microreactors) improve heat transfer and reduce hazardous intermediate accumulation .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and waste .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and automate quenching .

Q. Applications in Medicinal Chemistry

Q. Q8. How is this compound utilized in designing kinase inhibitors?

A8. The compound serves as a fragment for structure-activity relationship (SAR) studies:

  • Scaffold modification : Introduce substituents (e.g., amides, sulfonamides) at the 3-carboxylate position to enhance binding to ATP pockets .
  • Fluorine scanning : Replace the 6-fluorine with other halogens (Cl, Br) or methyl groups to probe hydrophobic interactions in kinase domains .
  • Biological assays : Pair synthesis with enzymatic assays (e.g., IC₅₀ determination for mTOR or PI3K inhibition) to prioritize derivatives .

Properties

IUPAC Name

methyl 6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBWNNPVXFCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548564
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-06-1
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-fluoropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with K2CO3 (191 g, 1380 mmol), 6-fluoronicotinic acid (77.8 g, 551 mmol) and dimethylformamide (551 mL). Methyl iodide (51.5 mL, 827 mmol) was then added in one portion at room temperature and mixture stirred overnight at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed three times with water and once with brine, and then dried over Na2SO4. Purification by silica gel flash chromatography (ethyl acetate/dichloromethane) gave 6-fluoro-nicotinic acid methyl ester (71.8 g, 84%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 3.96 (s, 3H) 7.01 (dd, J=8.58, 2.93 Hz, 1H) 8.41 (ddd, J=8.49, 7.61, 2.44 Hz, 1H) 8.89 (d, J=2.34 Hz, 1H); MS (M+1): 156.1.
Name
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
551 mL
Type
solvent
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-fluoronicotinic acid (255 mg, 1.32 mmol) in methanol (5 mL) at room temperature was added (trimethylsilyl)diazomethane (4.0 mL, 2 M in diethyl ether, 8.0 mmol). The reaction mixture was stirred at room temperature for 30 min and concentrated. Methyl 6-fluoronicotinate (129 mg, 47%) was used without further purification: NMR (600 MHz, DMSO-d6) δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H); ESIMS calcd 156.0 (M++H), found 156.1 (M++H).
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-fluoropyridine-3-carboxylate
Methyl 6-fluoropyridine-3-carboxylate
Methyl 6-fluoropyridine-3-carboxylate
Methyl 6-fluoropyridine-3-carboxylate
Methyl 6-fluoropyridine-3-carboxylate
Methyl 6-fluoropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.